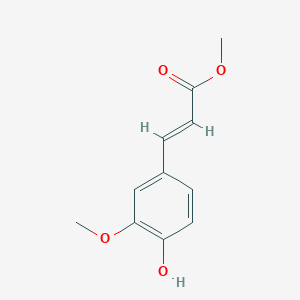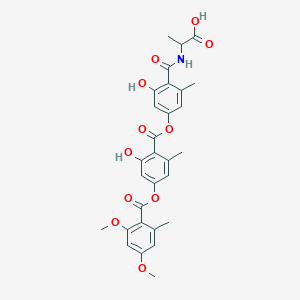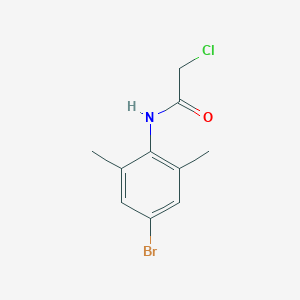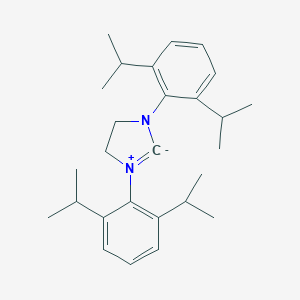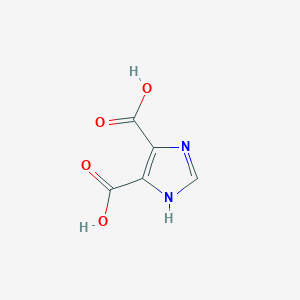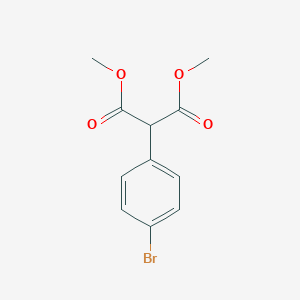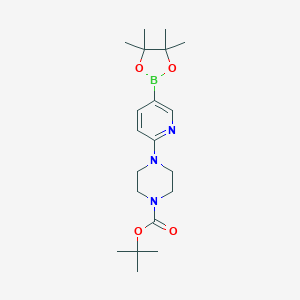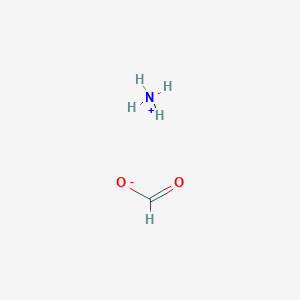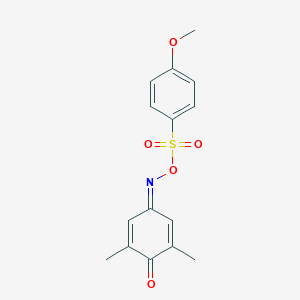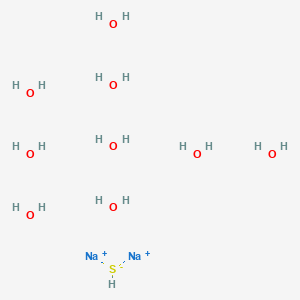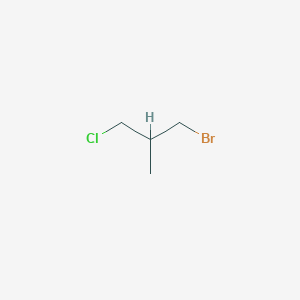![molecular formula C15H24N2OS B103990 N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide CAS No. 16531-19-4](/img/structure/B103990.png)
N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide: is a compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide typically involves the reaction of 4-amino-N-(2-diethylaminoethyl)benzamide with appropriate reagents under controlled conditions. One common method involves the use of sodium tetraphenylborate in deionized water at room temperature to form an ion-associate complex . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps may be employed to ensure the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions: N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound has been studied for its potential biological activities, including antibacterial properties. It has shown activity against various bacterial strains, making it a candidate for further research in antimicrobial drug development .
Medicine: In medicine, derivatives of benzamides are known for their therapeutic effects. This compound may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of DNA methyltransferase, modulating gene expression and epigenetic regulation . Additionally, it may block sodium channels, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Procainamide: A well-known benzamide derivative used as an antiarrhythmic agent.
Metoclopramide: Another benzamide derivative used as an antiemetic and gastroprokinetic agent.
Uniqueness: Its ability to form ion-associate complexes and its antibacterial properties set it apart from other benzamide derivatives .
Propriétés
Numéro CAS |
16531-19-4 |
|---|---|
Formule moléculaire |
C15H24N2OS |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-4-ethoxybenzenecarbothioamide |
InChI |
InChI=1S/C15H24N2OS/c1-4-17(5-2)12-11-16-15(19)13-7-9-14(10-8-13)18-6-3/h7-10H,4-6,11-12H2,1-3H3,(H,16,19) |
Clé InChI |
SKSRWOIZZAZJAN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OCC |
SMILES isomérique |
CCN(CC)CCN=C(C1=CC=C(C=C1)OCC)S |
SMILES canonique |
CCN(CC)CCNC(=S)C1=CC=C(C=C1)OCC |
Key on ui other cas no. |
16531-19-4 |
Synonymes |
N-[2-(Diethylamino)ethyl]-p-ethoxythiobenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


